molecular formula C7H14ClNO2 B1435570 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1803589-83-4

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride

Cat. No. B1435570
M. Wt: 179.64 g/mol
InChI Key: CIEYKMPRRKFERF-UHFFFAOYSA-N
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Description

“2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1803589-83-4 . It has a molecular weight of 179.65 .


Molecular Structure Analysis

The InChI code for “2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride” is provided , which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride” include a molecular weight of 179.65 . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Protic Ionic Liquids Study

  • Research Overview : Investigation of fluidity and conductivity in N-methylpyrrolidine-acetic acid mixtures. The study focuses on the ionicity of these mixtures and the formation of oligomeric anionic species (AcO)(x)H(x-1), which contribute to a higher degree of ionicity due to hydrogen bonding. This research is significant for understanding the ionic nature and potential applications of these mixtures in various fields (Johansson et al., 2008).

Synthesis of Thiazolidin-4-ones

  • Research Overview : This study involves the synthesis of thiazolidin-4-ones using (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. It highlights the process of creating various compounds for potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to the field of medicinal chemistry and drug development (Čačić et al., 2009).

Ring Expansion in Chemical Synthesis

  • Research Overview : The paper presents a novel method for preparing 3-amino-2-methylpyrrolidines via ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines. This research is pivotal for the synthesis of complex organic compounds and has implications in pharmaceuticals, particularly in the synthesis of antipsychotic drugs like emonapride (D’hooghe et al., 2009).

Organocatalysis in Aldol Reaction

  • Research Overview : The study investigates the use of (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole as an organocatalyst in aldol reactions. It demonstrates superior enantioselectivity compared to existing organocatalysts. This finding is significant for organic chemistry, particularly in the field of catalysis and synthesis (Tong et al., 2008).

Synthesis of Hydroxypyrrolidine

  • Research Overview : This research focuses on the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. It explores the effects of various reducing agents and solvents on yield, offering insights into more efficient synthesis processes (Li Zi-cheng, 2009).

Nicotinium Sulfate Synthesis

  • Research Overview : The study covers the synthesis of nicotinium sulfate from tobacco-extracted nicotine. This compound is a protic ionic liquid and biocompatible catalyst used for selective acetylation of amines. This research is relevant for green chemistry and environmental sustainability (Tamaddon & Azadi, 2017).

Hydroamination/Hydrosilation Catalysis

  • Research Overview : The paper discusses the catalysis of hydroamination and hydrosilation by cationic Iridium(I) complexes. This research is crucial for the field of organometallic chemistry and its application in industrial processes (Field et al., 2003).

Auxin Activity in Plant Growth

  • Research Overview : This research explores the auxin activity of 2-alkylindole-3-acetic acids, specifically examining their molecular structure and impact on plant growth. It provides valuable insights for agricultural sciences and plant biology (Antolić et al., 2004).

Capillary Electrophoresis Method Validation

  • Research Overview : The study focuses on validating a capillary electrophoresis method for determining N-methylpyrrolidine in cefepime for injection. It's relevant for pharmaceutical quality control and analytical chemistry (Prasanna et al., 2010).

Antimicrobial Activity of Derivatives

  • Research Overview : This research investigates the antimicrobial activity of rhodanine-3-acetic acid derivatives. The study contributes to the field of microbiology and drug development for combating microbial resistance (Krátký et al., 2017).

Polymer Synthesis for Electrochromic Devices

  • Research Overview : The synthesis of poly(thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester-co-N-methylpyrrole) and its application in electrochromic devices. This study is significant for materials science and the development of smart materials (Bingöl et al., 2006).

Chemistry Education Methods

  • Research Overview : Evaluating the effectiveness of a chemistry demonstration using cognitive conflict strategy in a classroom setting. This research is important for educational methodologies in science teaching (Baddock & Bucat, 2008).

properties

IUPAC Name

2-(3-methylpyrrolidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6-2-3-8(4-6)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEYKMPRRKFERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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